![molecular formula C9H9F3N2O4S B2959048 1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione CAS No. 2249692-14-4](/img/structure/B2959048.png)
1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione
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Overview
Description
1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mechanism of Action
1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione works by blocking the activity of a protein called RAGE (receptor for advanced glycation end products). RAGE is involved in inflammation and oxidative stress, which are both implicated in various diseases. By blocking RAGE activity, this compound reduces inflammation and oxidative stress, leading to potential therapeutic effects on various diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and oxidative stress in various animal models. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta and tau pathology and improve cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination.
Advantages and Limitations for Lab Experiments
One advantage of 1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione is its specificity for RAGE, which allows for targeted inhibition of RAGE activity. However, one limitation is its potential off-target effects, which may affect other proteins and pathways. Another limitation is its potential toxicity, which may limit its therapeutic potential.
Future Directions
For 1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione research include further studies on its potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Other future directions include studies on its pharmacokinetics and toxicity, as well as the development of more potent and specific RAGE inhibitors. Overall, this compound has potential as a therapeutic agent for various diseases, and further research is needed to fully understand its potential.
Synthesis Methods
1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione is synthesized through a multi-step process, starting with the reaction of 2,4-dioxo-5-methylpyrimidine with ethyl acetoacetate to form 5-ethyl-2,4-dioxo-5-methylpyrimidine. The resulting compound is then reacted with trifluoromethanesulfonic anhydride to form 5-ethyl-2,4-dioxo-1-(trifluoromethanesulfonyl)pyrimidine. The final step involves the reaction of this compound with ethyl 2-bromoacrylate to form this compound.
Scientific Research Applications
1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione has been studied for its potential therapeutic effects on various diseases. In Alzheimer's disease, this compound has been shown to reduce inflammation and improve cognitive function in animal models. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function in animal models. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination in animal models.
properties
IUPAC Name |
1,3-dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O4S/c1-13-5-6(7(15)14(2)8(13)16)3-4-19(17,18)9(10,11)12/h3-5H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNTYPMZIQYCJQ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C=CS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=O)N(C1=O)C)/C=C/S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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